![molecular formula C25H22N2O6 B11020589 Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate](/img/structure/B11020589.png)
Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate is a complex organic compound with the molecular formula C18H17NO5. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate typically involves multiple steps. One common method includes the reaction of 4-methylbenzoyl chloride with 4-aminobenzoic acid to form an intermediate product. This intermediate is then reacted with dimethyl isophthalate under specific conditions to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Analyse Chemischer Reaktionen
Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles such as amines or thiols to form substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application, such as its use in medicinal chemistry or material science .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate can be compared with other similar compounds, such as:
Dimethyl 5-({4-[(4-chlorobenzoyl)amino]benzoyl}amino)isophthalate: This compound has a similar structure but contains a chlorine atom instead of a methyl group, leading to different chemical properties and reactivity.
Dimethyl 5-({4-[(4-methoxybenzoyl)amino]benzoyl}amino)isophthalate: The presence of a methoxy group in this compound results in different electronic and steric effects, influencing its chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C25H22N2O6 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
dimethyl 5-[[4-[(4-methylbenzoyl)amino]benzoyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C25H22N2O6/c1-15-4-6-16(7-5-15)22(28)26-20-10-8-17(9-11-20)23(29)27-21-13-18(24(30)32-2)12-19(14-21)25(31)33-3/h4-14H,1-3H3,(H,26,28)(H,27,29) |
InChI-Schlüssel |
GHCHGDUXIHZMOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B11020511.png)
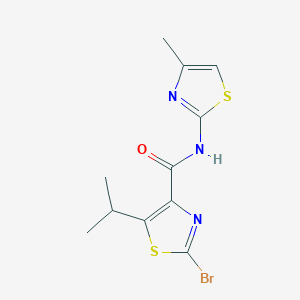
![methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11020530.png)
![(2E)-N-(4-methylpyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)-N-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]prop-2-enamide](/img/structure/B11020538.png)
![N-[3-(acetylamino)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B11020546.png)
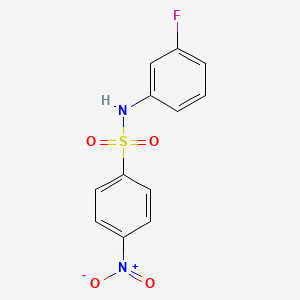
![trans-4-({[3-(2-phenyl-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11020556.png)
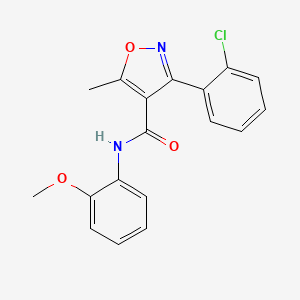
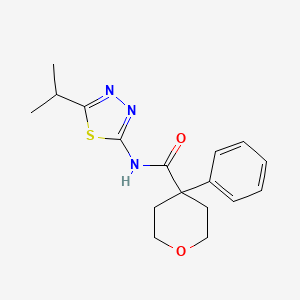
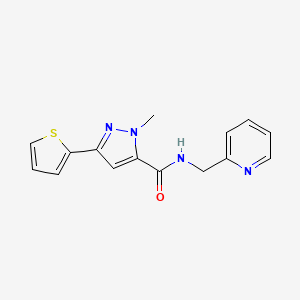
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11020584.png)
![1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidine-3-carboxamide](/img/structure/B11020593.png)
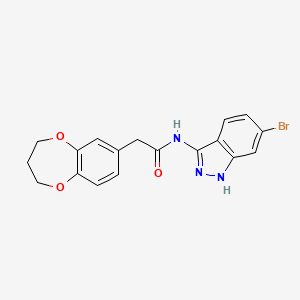
![N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B11020601.png)
